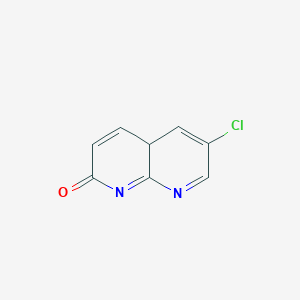

6-chloro-4aH-1,8-naphthyridin-2-one

Beschreibung

Significance of Naphthyridinone Scaffolds in Modern Medicinal Chemistry and Drug Discovery

Naphthyridinone scaffolds, bicyclic heterocyclic systems containing two nitrogen atoms, are fundamental in the development of new drugs. researchgate.netnih.gov Their rigid structure and ability to form various non-covalent interactions make them ideal candidates for targeting a multitude of biological receptors and enzymes. The versatility of this scaffold has led to its application in developing treatments for a wide range of conditions, including bacterial infections, cancer, and neurological disorders. nih.govtandfonline.comresearchgate.net

Naphthyridinones as Privileged Heterocyclic Structures

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that can provide potent and selective ligands for multiple, distinct biological targets through targeted chemical modifications. nih.govnih.gov Naphthyridinones are widely regarded as privileged structures due to their presence in numerous biologically active compounds and their synthetic accessibility. researchgate.netsemanticscholar.org This framework's ability to be decorated with various functional groups allows for the fine-tuning of its pharmacological properties, making it a valuable starting point for the design of novel therapeutics. nih.govd-nb.info The inherent drug-like qualities of this scaffold often lead to compounds with favorable pharmacokinetic profiles. nih.gov

Historical Context of Naphthyridinone Derivatives in Therapeutic Development

The therapeutic journey of naphthyridinone derivatives began with the discovery of nalidixic acid in 1962, which was introduced for clinical use in 1967. oup.comnih.gov This compound, a 1,8-naphthyridinone derivative, was the first synthetic quinolone antibiotic and was primarily used for treating urinary tract infections caused by Gram-negative bacteria. wikipedia.orgjst.go.jp Although technically a naphthyridone, nalidixic acid laid the groundwork for the development of the entire class of quinolone antibiotics. wikipedia.orgnih.gov The initial discovery was a byproduct of chloroquine (B1663885) synthesis. researchgate.netwikipedia.org Subsequent modifications to the basic naphthyridinone ring, particularly the addition of a fluorine atom, led to the development of the highly successful fluoroquinolone antibiotics in the 1970s and 1980s, which offered a broader spectrum of activity and improved pharmacokinetic properties. oup.comnih.gov

Table 1: Key Historical Naphthyridinone and Quinolone Derivatives

| Compound Name | Year of Discovery/Introduction | Therapeutic Class | Significance |

|---|---|---|---|

| Nalidixic Acid | 1962 | Antibiotic | First synthetic quinolone antibiotic; a 1,8-naphthyridone derivative. oup.comwikipedia.org |

| Oxolinic Acid | ~1965-1975 | Antibiotic | An early derivative with increased antimicrobial activity. jst.go.jp |

| Pipemidic Acid | ~1965-1975 | Antibiotic | Another early derivative with broadened activity. jst.go.jp |

| Norfloxacin (B1679917) | 1977 | Antibiotic | First of the "new quinolones" with a fluorine atom at position 6. jst.go.jp |

| Enoxacin | Second-generation | Antibiotic | A prominent 1,8-naphthyridine-containing fluoroquinolone. researchgate.net |

Overview of the 1,8-Naphthyridinone Isomeric Series

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six possible isomers based on the placement of the two nitrogen atoms. researchgate.netnih.gov Among these, the 1,8-naphthyridine (B1210474) isomer has garnered the most significant attention from researchers due to the potent and diverse biological activities exhibited by its derivatives. researchgate.netnih.gov The synthesis of the first unsubstituted 1,8-naphthyridine was accomplished in 1927. researchgate.net The 1,8-naphthyridine framework is a core component of a vast number of synthetic compounds with applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comresearchgate.net Its derivatives have also shown potential in treating neurological conditions like Alzheimer's disease. nih.gov The synthesis of these compounds is often achieved through methods like the Friedländer reaction, which involves the condensation of a 2-aminopyridine (B139424) derivative with a carbonyl compound. researchgate.netacs.org

Specific Focus on the 4aH-1,8-Naphthyridin-2-one Tautomeric Form in Structure-Activity Relationships

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical concept in organic chemistry and drug action. quora.comchemrxiv.org In heterocyclic systems like naphthyridinones, keto-enol tautomerism can significantly influence a molecule's properties, including its ability to bind to a biological target. nih.govlibretexts.org The 4aH-1,8-naphthyridin-2-one represents a specific tautomer where a proton has shifted, disrupting the aromaticity of one of the rings.

The equilibrium between different tautomers can be influenced by the solvent and the specific substituents on the ring system. nih.gov The existence of a particular tautomer, such as the 4aH form, can alter the molecule's three-dimensional shape and the presentation of hydrogen bond donors and acceptors. This, in turn, has profound implications for structure-activity relationships (SAR), as the biological activity of a compound is intimately linked to its structure and how it interacts with its target. chemrxiv.org For example, the protonation state and tautomeric form of a 2-amino-1,8-naphthyridine derivative were shown to be crucial for its binding to nucleic acids. osaka-u.ac.jp Understanding the predominant tautomeric forms and their equilibria is therefore essential for the rational design of new drugs based on the naphthyridinone scaffold. libretexts.org

Research Rationale for Investigating 6-Chloro-4aH-1,8-naphthyridin-2-one

The rationale for investigating a specific analog like this compound stems from established principles of medicinal chemistry and SAR studies on related scaffolds.

Halogen Substitution: The introduction of a halogen, such as chlorine, at a specific position on an aromatic ring is a common strategy in drug design. Halogens can modify a molecule's electronic properties, lipophilicity, and metabolic stability. In some cases, halogen substitution enhances binding affinity to the target protein. For instance, the introduction of a bromine atom at the C-6 position of certain 1,8-naphthyridinone derivatives was found to enhance their antibacterial activity. nih.gov Similarly, 2-chloro-1,8-naphthyridine (B101967) derivatives have been synthesized as versatile intermediates for creating a variety of functionalized compounds with potential antimicrobial activity. researchgate.net

Intermediate for Further Synthesis: Compounds like 2-chloro-1,8-naphthyridines serve as key building blocks. The chlorine atom is a good leaving group, allowing for its displacement by various nucleophiles to create a library of new derivatives. nih.gov This enables the exploration of a wider chemical space around the naphthyridinone core, which is essential for optimizing biological activity. For example, 2-chloro-1,8-naphthyridine-3-carbaldehydes have been used to synthesize a range of new heterocyclic systems. researchgate.net

Novel Scaffolds: The investigation of specific isomers and tautomers, like the 4aH-1,8-naphthyridin-2-one, contributes to the development of novel molecular frameworks. Recently, a novel tetracyclic naphthyridinone scaffold was featured in the anticancer agent fulzerasib, highlighting the continued relevance of this core structure in modern drug discovery. acs.org The synthesis of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives has led to the discovery of potent and selective agonists for the cannabinoid-2 (CB2) receptor, suggesting that this particular scaffold is well-suited for developing new therapeutics. nih.gov

The focused study of this compound is thus driven by the potential to create novel compounds with enhanced or new biological activities, leveraging the privileged nature of the naphthyridinone scaffold and the strategic placement of a reactive chlorine substituent.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5ClN2O |

|---|---|

Molekulargewicht |

180.59 g/mol |

IUPAC-Name |

6-chloro-4aH-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-7(12)11-8(5)10-4-6/h1-5H |

InChI-Schlüssel |

ILDBJHCYOZVTPM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N=C2C1C=C(C=N2)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Chloro 4ah 1,8 Naphthyridin 2 One and Its Naphthyridinone Precursors

General Synthetic Strategies for 1,8-Naphthyridinone Ring Systems

The construction of the 1,8-naphthyridinone core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods often involve the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine moiety.

Multi-Component Reactions in Naphthyridinone Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is valued for its atom economy, time-saving nature, and the ability to generate molecular diversity. frontiersin.orgnih.gov For the synthesis of naphthyridine derivatives, a single-step, facile three-component condensation of substituted 2-aminopyridines, a nitrile-containing active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and various aldehydes can be employed. organic-chemistry.org These reactions are often carried out under mild, room temperature conditions and can be catalyzed by a Lewis acid such as an N-bromosulfonamide. organic-chemistry.org

The Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, can also be adapted to create related heterocyclic structures and is a testament to the power of MCRs in building complex ring systems in a single pot. frontiersin.orgnih.gov The general principle involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. frontiersin.org These MCRs offer a convergent and efficient route to highly functionalized pyridinone and, by extension, naphthyridinone systems.

Friedländer Approach and its Variants

The Friedländer synthesis is a classical and widely used method for the preparation of quinolines and, by analogy, naphthyridines. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group. wikipedia.orgmdpi.com This condensation can be catalyzed by either acids or bases. jk-sci.comnih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and then cyclization through imine formation. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water to yield the final aromatic product. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient Friedländer-type reactions. For instance, a gram-scale synthesis of 1,8-naphthyridines has been reported using water as the solvent and an inexpensive, biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as the catalyst. mdpi.comorgsyn.org This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts, offering excellent yields of over 90%. orgsyn.org

| Catalyst/Solvent | Starting Materials | Product | Yield (%) | Reference |

| Choline Hydroxide/H2O | 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | >90 | orgsyn.org |

| LiOH·H2O/aqueous medium | 2-Aminonicotinaldehyde, Ethyl acetoacetate | 2-Methyl-3-carbethoxy-1,8-naphthyridine | 69 | orgsyn.org |

| Ionic Liquid ([Bmmim][Im]) | 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | High | nih.gov |

Table 1: Examples of Friedländer Synthesis of 1,8-Naphthyridines

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions provide powerful and versatile methods for the synthesis of 1,8-naphthyridinones. Both copper and palladium catalysts have been effectively employed in these synthetic strategies.

A copper-catalyzed [5+1] annulation of 2-ethynylanilines with an N,O-acetal represents a novel approach to quinoline (B57606) derivatives, a strategy that can be conceptually extended to naphthyridinone synthesis. organic-chemistry.org A combination of copper(II) bromide and trifluoroacetic acid can promote this type of annulation. organic-chemistry.org Furthermore, novel chiral 1,8-naphthyridine-based ligands have been developed for use in copper-catalyzed asymmetric reactions, highlighting the ongoing innovation in this area.

Palladium catalysis is also a cornerstone of modern organic synthesis and finds application in the construction of heterocyclic systems. While specific palladium-catalyzed syntheses of 6-chloro-4aH-1,8-naphthyridin-2-one are not detailed in the literature reviewed, the general utility of palladium-catalyzed cross-coupling and cyclization reactions suggests their potential applicability.

Ring Expansion Reactions to Naphthyridinones

Ring expansion reactions offer a unique approach to constructing larger ring systems from smaller, more readily available precursors. While less common for the direct synthesis of naphthyridinones, the concept of ring expansion is a valid synthetic strategy. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved through the cyclization of cyanomethyl substituted pyridones, which themselves can be formed through a ring-opening and decarboxylation process of pyrano[4,3-b]pyridine-2,7-diones. nih.gov This demonstrates the potential of ring transformation strategies in building the naphthyridinone core.

Vilsmeier-Haack Cyclization Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org This reagent can then effect cyclization of suitable precursors to form heterocyclic aldehydes.

Specifically, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl) acetamides can lead to the formation of 2-chloro-1,8-naphthyridine-3-carbaldehydes. thieme-connect.de This method provides a direct route to a chlorinated naphthyridine scaffold, which can be a crucial intermediate for further functionalization. The reaction proceeds through the formation of a chloroiminium ion which acts as the electrophile in the cyclization step. wikipedia.org A modified Vilsmeier-Haack strategy has also been employed to construct π-extended nickel(II) or copper(II) complexes of 2-chloro-3-formyl- and 3-formylpyrido[2,3-b]porphyrins from 2-acetamido-meso-tetraarylporphyrins. thieme-connect.de

| Starting Material | Reagents | Product | Reference |

| N-(pyridin-2-yl) acetamide (B32628) | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | thieme-connect.de |

| 2-Acetamido-meso-tetraarylporphyrin | DMF, POCl₃ | 2-Chloro-3-formyl-pyrido[2,3-b]porphyrin | thieme-connect.de |

Table 2: Examples of Vilsmeier-Haack Reactions for Heterocycle Synthesis

Photoinduced Radical Addition/Cyclization

Photoinduced radical reactions offer an alternative pathway for the construction of heterocyclic rings under mild conditions. While specific applications to this compound are not documented, the general methodology is relevant. These reactions typically involve the generation of a radical species which then adds to a multiple bond, followed by an intramolecular cyclization to form the ring system. This approach can be a powerful tool for constructing complex molecules with specific stereochemistry.

Specific Approaches to Chlorinated Naphthyridinones

The introduction of a chlorine substituent onto the naphthyridinone framework is a critical step in the synthesis of many biologically active compounds. This can be achieved either during the initial cyclization reaction or by derivatization of a pre-formed naphthyridinone ring.

Introduction of Chlorine Substituents during Cyclization or Derivatization

The synthesis of chlorinated naphthyridinones can be achieved through various methods, with the Vilsmeier-Haack reaction being a notable example. This reaction allows for the formation of 2-chloro-1,8-naphthyridine-3-carbaldehydes from substituted N-(pyridin-2-yl) acetamides using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). researchgate.netekb.eg The presence of electron-donating groups at the meta position of the N-(pyridin-2-yl)acetamide can facilitate this cyclization. researchgate.net

Another approach involves the reaction of 2-chloro-4-methylquinoline (B123181) with 2-amino-5-chlorobenzophenone, which results in the formation of 6-chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] rsc.orgnih.govnaphthyridine. researchgate.net Furthermore, the conversion of the carbonyl group in naphthyridinones into a chloro group is a common strategy. This is often accomplished using reagents like phosphoryl halides or phosphorus pentahalide, which transform the hydroxyl group of a hydroxynaphthyridinone into a good leaving group, facilitating nucleophilic substitution. nih.gov

Chlorination can also be a key step in creating intermediates for more complex molecules. For instance, a series of naphthyridine derivatives were prepared through chlorination followed by thermal condensation with 2-tert-butylaniline. mdpi.com

Synthesis of Halogenated Naphthyridinone Scaffolds for Drug Precursors

Halogenated naphthyridinones are valuable precursors in drug discovery, serving as versatile intermediates for the synthesis of a wide range of derivatives. incb.orgwikipedia.org The halogen atom, often chlorine, acts as a leaving group that can be readily displaced by various nucleophiles to introduce diverse functionalities. nih.gov This approach is fundamental in creating libraries of compounds for screening biological activity.

For example, the synthesis of 2-thienyl-1,8-naphthyridin-4-ones, which have shown significant cytotoxic effects against various human tumor cell lines, highlights the importance of these halogenated precursors. nih.gov Similarly, the development of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues as anti-mycobacterial agents often involves the use of chlorinated intermediates. rsc.orgnih.gov The synthesis of these precursors is a critical step in the development of new therapeutic agents.

Synthesis of the 4aH-1,8-Naphthyridin-2-one Core

The construction of the fundamental 4aH-1,8-naphthyridin-2-one core structure can be accomplished through several synthetic pathways, leading to partially saturated systems and allowing for regioselective functionalization.

Pathways to Partially Saturated Naphthyridinone Systems

The synthesis of partially saturated naphthyridinone systems, such as the 4aH-1,8-naphthyridin-2-one core, can be approached through various cyclization strategies. One common method is the Conrad-Limpach reaction, which involves the thermal condensation of a primary aromatic amine with a β-ketoester, followed by cyclization of the resulting Schiff base intermediate to form a naphthyridin-4-one. mdpi.com This can then potentially be reduced to a partially saturated system. Another approach utilizes a modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles. mdpi.com

Furthermore, tandem reactions can be employed to construct these complex heterocyclic systems. For instance, a tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These diones can then be selectively functionalized.

Regioselective Synthesis of Functionalized 1,8-Naphthyridines

Achieving regioselectivity is crucial in the synthesis of functionalized 1,8-naphthyridines to ensure the desired substitution pattern. Several methods have been developed to control the position of substituents on the naphthyridine ring.

One effective strategy is the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group. rsc.org This reaction can be catalyzed by various agents, including ionic liquids, to produce 1,8-naphthyridine (B1210474) derivatives with high regioselectivity. nih.gov Another approach is a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides, which proceeds under catalyst-free conditions to yield highly functionalized rsc.orgnih.govnaphthyridine derivatives with excellent regio- and stereoselectivities. rsc.org

The use of specific catalysts can also direct the regioselectivity of the reaction. For example, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and methyl ketones. organic-chemistry.org Slow addition of the methyl ketone substrate can further increase the regioselectivity. organic-chemistry.org

Green Chemistry Approaches in Naphthyridinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in chemistry, and the synthesis of naphthyridinones is no exception. youtube.com Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. youtube.com

For the synthesis of 1,8-naphthyridines, several greener methods have been developed. One notable example is the use of water as a solvent for the Friedländer reaction, which is a significant improvement over traditional methods that often rely on harsh conditions and organic solvents. rsc.orgacs.org The use of biocompatible ionic liquids as catalysts in aqueous media further enhances the green credentials of this reaction. acs.org

Catalyst-free conditions also represent a significant advancement in green chemistry. A one-pot synthesis of functionalized rsc.orgnih.govnaphthyridine derivatives has been achieved through a three-component domino reaction in ethanol (B145695), an environmentally friendly solvent, without the need for a catalyst. rsc.org This method offers advantages such as short reaction times, high yields, and practical simplicity. rsc.org

The table below summarizes some of the green chemistry approaches applied to naphthyridinone synthesis.

| Green Chemistry Approach | Reaction | Key Features |

| Use of Water as Solvent | Friedländer Reaction | High yield, avoids organic solvents. rsc.orgacs.org |

| Biocompatible Catalysts | Friedländer Reaction | Inexpensive and environmentally friendly ionic liquids. acs.org |

| Catalyst-Free Conditions | Three-Component Domino Reaction | High yields, short reaction times, uses ethanol as a benign solvent. rsc.org |

The synthesis of 1,8-naphthyridinone scaffolds is a focal point of contemporary medicinal chemistry due to their prevalence in a range of biologically active compounds. The pursuit of environmentally benign and efficient synthetic routes has led to the exploration of catalyst-free and aqueous medium reactions. These approaches aim to minimize the use of hazardous reagents and organic solvents, thereby reducing the environmental impact and simplifying purification processes. This article delves into specific methodologies for the synthesis of this compound and its immediate naphthyridinone precursors, with a focus on catalyst-free and aqueous reaction conditions.

1 Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant step towards greener chemistry. These reactions, often facilitated by microwave irradiation, can proceed rapidly and with high efficiency without the need for a metallic or acidic/basic catalyst.

A notable example is the solvent-free and catalyst-free synthesis of 2,4-dihydroxy-1,8-naphthyridines, which are tautomeric precursors to the corresponding 4-hydroxy-1,8-naphthyridin-2-ones. researchgate.net In a specific application of this method, 2-amino-5-chloropyridine (B124133) reacts with diethyl malonate under microwave irradiation to yield 6-chloro-2,4-dihydroxy-1,8-naphthyridine. researchgate.net This reaction proceeds by heating a mixture of the reactants without any solvent or catalyst, leading to the formation of the desired product in a short reaction time. researchgate.net The efficiency and simplicity of this method make it an attractive approach for the synthesis of this key intermediate. researchgate.netorganic-chemistry.orgnih.gov

The reaction is typically carried out by mixing the substituted 2-aminopyridine (B139424) with diethyl malonate and subjecting the mixture to microwave irradiation. The high energy input from the microwaves accelerates the reaction, often leading to completion within minutes. organic-chemistry.orgnih.gov This method avoids the use of potentially toxic metal catalysts and large volumes of organic solvents, aligning with the principles of green chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-amino-5-chloropyridine | Diethyl malonate | 6-chloro-2,4-dihydroxy-1,8-naphthyridine | Microwave irradiation, solvent-free, catalyst-free | researchgate.net |

2 Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are traditionally carried out in anhydrous organic solvents, there is a growing body of research demonstrating the feasibility and, in some cases, the advantages of conducting these reactions in water. nih.gov

The Friedländer annulation, a classical method for the synthesis of quinolines and naphthyridines, has been successfully adapted to aqueous conditions for the synthesis of the 1,8-naphthyridine core. acs.orgrsc.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group. acs.orgrsc.org While some aqueous Friedländer reactions employ a catalyst, there are reports of these reactions proceeding under catalyst-free conditions in water, particularly at elevated temperatures. nih.govacs.org

For instance, the synthesis of substituted 1,8-naphthyridines has been achieved by reacting 2-aminonicotinaldehyde with various ketones in water. acs.orgrsc.org Although often facilitated by a base, the inherent reactivity of the starting materials can, in some cases, allow the reaction to proceed without an external catalyst, driven by the hydrophobic effect and the high temperature of the aqueous medium. nih.gov These methods provide a greener alternative to traditional syntheses that rely on organic solvents and, often, harsher reaction conditions. acs.orgrsc.org

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 2-aminonicotinaldehyde | Active methylene compounds (e.g., ketones) | Substituted 1,8-naphthyridines | Water, with or without catalyst | acs.orgrsc.org |

The development of these catalyst-free and aqueous synthetic methodologies for 1,8-naphthyridinone precursors represents a significant advancement in sustainable organic synthesis. These approaches not only reduce the environmental footprint of chemical manufacturing but also offer practical advantages in terms of simplified procedures and potentially lower costs. Further research in this area is expected to yield even more efficient and versatile methods for the construction of this important class of heterocyclic compounds.

Structural Modifications and Derivatization Strategies for 6 Chloro 4ah 1,8 Naphthyridin 2 One

Functionalization at Various Positions of the Naphthyridinone Core

The 1,8-naphthyridin-2-one core offers several positions for functionalization, allowing for the systematic modification of its physicochemical and pharmacological properties.

N-Substitution Strategies

The nitrogen atom at the N-1 position of the naphthyridinone ring is a primary site for substitution. A variety of substituents can be introduced at this position to modulate the compound's characteristics. For instance, in related 1,6-naphthyridin-2(1H)-ones, N-1 substitution is a common strategy to explore the structure-activity relationship. nih.gov The synthesis of N-substituted derivatives can be achieved through various methods, including the reaction of a preformed naphthyridinone with an appropriate alkyl or aryl halide.

Carbon Atom Functionalization (e.g., C-3, C-4, C-5, C-7, C-8)

The carbon atoms of the bicyclic system provide multiple handles for derivatization.

C-3 and C-4 Positions: The region around the C-3 and C-4 atoms can feature a single or double bond, significantly influencing the molecule's three-dimensional shape and biological activity. nih.gov For instance, in the analogous 1,6-naphthyridin-2(1H)-ones, the presence of a C3-C4 double bond versus a single bond distinguishes different classes of compounds with varied biological activities. nih.gov

C-5 and C-7 Positions: The C-5 and C-7 positions of the naphthyridinone core are also amenable to substitution. The introduction of different functional groups at these positions can fine-tune the electronic and steric properties of the molecule. A review of 1,6-naphthyridin-2(1H)-ones indicates that while the absence of a substituent at C-5 is common, halogen and oxygen substituents are also found in significant numbers. nih.gov

C-8 Position: In related 1,6-naphthyridin-2(1H)-ones with a C3-C4 double bond, the C-8 position is often unsubstituted, but a notable percentage of compounds feature carbon-based substituents. nih.gov

Influence of Chloro-Substitution on Further Derivatization

The chlorine atom at the C-6 position plays a crucial role in guiding further derivatization strategies. It is an electron-withdrawing group, which can influence the reactivity of the entire naphthyridinone system. More importantly, the chloro group itself serves as a versatile handle for various chemical transformations. It can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse array of functional groups and molecular fragments at this specific position, greatly expanding the chemical space accessible from the 6-chloro-4aH-1,8-naphthyridin-2-one intermediate. For example, the reaction of 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with triethylene glycol leads to the substitution of the chlorine atom. researchgate.net

Incorporation of Diverse Chemical Moieties

Building upon the functionalized this compound core, a variety of chemical moieties can be introduced to create more complex and targeted molecules.

Attachment of Heterocyclic Ring Systems (e.g., Indole, Piperazine)

Heterocyclic rings are frequently incorporated into drug candidates to improve properties such as solubility, metabolic stability, and receptor binding affinity. The this compound scaffold can be appended with various heterocyclic systems. For example, the synthesis of 2-morpholino-1,8-naphthyridine derivatives has been reported. researchgate.net The introduction of such heterocyclic moieties can be achieved through the displacement of the C-6 chloro group or by building the heterocycle onto a functional group at another position of the naphthyridinone core.

Introduction of Alicyclic and Aromatic Substituents

In addition to heterocycles, alicyclic and aromatic rings are commonly used substituents in medicinal chemistry. These groups can be introduced at various positions of the this compound core. For instance, the synthesis of a dibenzo[b,g] nih.govresearchgate.netnaphthyridin-11(6H)-one derivative bearing a phenyl group has been described. The attachment of these substituents can be accomplished through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, often utilizing the reactivity of the C-6 chloro group or other functionalized positions.

Design of Hybrid Molecules (e.g., Schiff Bases, Chalcone (B49325) Derivatives)

The strategic design of hybrid molecules involves combining the this compound scaffold with other pharmacologically active moieties, such as Schiff bases or chalcones, to create novel compounds with potentially enhanced or synergistic biological activities. This molecular hybridization approach is a cornerstone of medicinal chemistry for developing new therapeutic agents. rsc.orgnih.gov

Chalcone Derivatives:

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one framework, are well-regarded precursors in the synthesis of various heterocyclic compounds and are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. bhu.ac.innih.govscienceopen.com The synthesis of chalcone derivatives from a naphthyridine core typically involves the Claisen-Schmidt condensation. ekb.egrasayanjournal.co.in This reaction condenses an aldehyde with a ketone in the presence of a base.

For instance, a common synthetic route starts with the Vilsmeier-Haack cyclization of a precursor like N-(pyridin-2-yl) acetamide (B32628) to yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde. ekb.egekb.eg This aldehyde then serves as a key intermediate. It can be reacted with various substituted acetophenones (such as p-hydroxy acetophenone) or other acetyl compounds (like furan-2-acetyl or indole-2-acetyl) using ethanolic sodium hydroxide (B78521) as a catalyst to produce a series of naphthyridine-chalcone hybrids. ekb.egekb.eg Further modifications, such as iodination or bromination of the chalcone's α,β-unsaturated system, can also be performed to generate additional diversity. ekb.egekb.eg

Schiff Base Derivatives:

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). nih.gov They are synthesized by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). Their formation is often reversible and can be catalyzed by acids. nih.gov The versatility and relative ease of synthesis make Schiff bases valuable ligands in coordination chemistry and prominent scaffolds in medicinal chemistry, with applications as catalysts and in the design of compounds with diverse biological activities. nih.gov

Starting with a formyl-substituted naphthyridine, such as 2-chloro-3-formyl-1,8-naphthyridine, a variety of Schiff base derivatives can be prepared by reacting it with different primary amines. The substituent on the amine (R' in R'-NH2) can be varied to include aromatic, heterocyclic, or aliphatic groups, thereby modulating the steric and electronic properties of the resulting hybrid molecule.

The table below summarizes the general strategies for creating these hybrid molecules.

| Hybrid Molecule Type | General Synthetic Method | Key Reactants | Purpose of Hybridization |

| Chalcones | Claisen-Schmidt Condensation rasayanjournal.co.in | Naphthyridine-aldehyde + Substituted Ketone | To integrate the biological properties of chalcones (e.g., anticancer, antimicrobial) with the naphthyridine scaffold. bhu.ac.inscienceopen.com |

| Schiff Bases | Condensation Reaction | Naphthyridine-aldehyde + Primary Amine | To create versatile compounds with a reactive imine group, useful as ligands or as intermediates for further synthesis. nih.gov |

Tautomerism and Isomerism in Naphthyridinone Derivatives

Naphthyridinone derivatives, like other heterocyclic systems containing amide functionalities, can exhibit tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. masterorganicchemistry.com In the case of 1,8-naphthyridin-2-ones, the primary form of tautomerism is the lactam-lactim equilibrium.

The lactam form contains a keto-amine (-C(=O)-NH-) group within the heterocyclic ring. The lactim form contains an enol-imine (-C(OH)=N-) group. This is a specific type of keto-enol tautomerism where the keto group is part of a cyclic amide. masterorganicchemistry.com Generally, for simple pyridinones and related fused systems, the lactam (keto) form is significantly more stable and predominates in equilibrium. masterorganicchemistry.com

Isomerism in these derivatives also includes structural isomers based on the position of substituents on the bicyclic ring system. The specific placement of atoms like chlorine can lead to different constitutional isomers, such as 6-chloro vs. 7-chloro-1,8-naphthyridin-2-one, each with potentially distinct chemical and biological profiles. nih.gov

Interconversion between 4aH- and 1H-Series and their Biological Implications

The 1,8-naphthyridin-2-one core can exist in different isomeric forms based on the saturation of the pyridine (B92270) ring, notably the 1H- and 4aH-series. The 1H-1,8-naphthyridin-2-one isomer is the more commonly studied and thermodynamically stable aromatic form. The 4aH-1,8-naphthyridin-2-one represents a non-aromatic, partially saturated diene-like isomer.

The interconversion from the less stable 4aH-isomer to the more stable 1H-aromatic system is typically a facile process, driven by the thermodynamic favorability of gaining aromatic stabilization. This conversion involves a proton shift and a redistribution of double bonds to form the fully aromatic pyridinone ring. The reverse reaction, from the 1H- to the 4aH-isomer, is energetically unfavorable and would require significant energy input, such as through photochemical excitation.

Biological Implications:

The biological activity of naphthyridinone derivatives is intrinsically linked to their structure, and the stable 1H-tautomer is the form predominantly associated with observed biological effects.

Enzyme Inhibition: Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE IV), an enzyme involved in inflammatory pathways. Their inhibitory action is linked to potential anti-asthmatic activity. nih.gov

Nucleic Acid Recognition: The 1,8-naphthyridin-2(1H)-one scaffold has been engineered as a synthetic nucleobase. Specifically, derivatives like 7-chloro-1,8-naphthyridin-2(1H)-one have shown superior ability compared to thymine (B56734) in recognizing adenine (B156593) in both DNA and RNA duplexes and triplexes, leading to increased thermal stability of these structures. nih.gov

Broad Therapeutic Potential: The 1,8-naphthyridine (B1210474) scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.gov Modifications at various positions on the 1,8-naphthyridin-4(1H)-one nucleus, a closely related isomer, have been explored to develop agents for conditions like Parkinson's disease by targeting adenosine (B11128) receptors. nih.gov

Impact of Substitution on Tautomeric Preferences

The position of the lactam-lactim tautomeric equilibrium in naphthyridinone derivatives can be influenced by several factors, primarily the electronic nature of substituents and the properties of the solvent. researchgate.net

Substituent Effects:

The electronic properties of substituents on the naphthyridine ring system can alter the relative stability of the tautomeric forms.

Electron-Withdrawing Groups (EWGs): EWGs attached to the ring system tend to increase the acidity of the N-H proton, which can favor the lactam form. By withdrawing electron density, they can also destabilize the electron-rich enol (lactim) form.

Electron-Donating Groups (EDGs): EDGs can increase the electron density in the ring, which may provide some stabilization to the lactim tautomer. However, the inherent stability of the lactam form in such heterocyclic systems usually means it remains the predominant tautomer. researchgate.net

Solvent Effects:

The polarity and hydrogen-bonding capability of the solvent play a crucial role in tautomeric preference. researchgate.net

Polar Solvents: Polar solvents can stabilize both tautomers through dipole-dipole interactions. Polar protic solvents, like methanol (B129727) or water, can act as both hydrogen bond donors and acceptors, potentially stabilizing the more polar lactam form. researchgate.net

Nonpolar Solvents: In nonpolar solvents, intramolecular hydrogen bonding can become a dominant stabilizing factor. For the lactim tautomer, an intramolecular hydrogen bond can form between the hydroxyl group and the nitrogen atom at position 8, which could increase its relative population compared to in polar solvents where intermolecular hydrogen bonds with the solvent are preferred. masterorganicchemistry.com

The table below outlines the general influences on tautomeric equilibrium in naphthyridinone systems.

| Factor | Influence on Equilibrium (Lactam ⇌ Lactim) | Rationale |

| Electron-Withdrawing Substituents | Shifts equilibrium toward the Lactam form | Stabilizes the amide functionality and destabilizes the electron-rich lactim form. |

| Electron-Donating Substituents | May slightly favor the Lactim form, but Lactam usually still predominates | Increases electron density in the ring system, providing some stabilization to the lactim tautomer. researchgate.net |

| Polar Solvents | Generally favors the more polar Lactam form | Strong intermolecular interactions (e.g., hydrogen bonding) with the solvent stabilize the polar amide group. researchgate.net |

| Nonpolar Solvents | Can increase the proportion of the Lactim form | Favors the formation of an intramolecular hydrogen bond in the lactim tautomer, which provides stabilization. masterorganicchemistry.com |

Biological Activities and Pharmacological Potential of 6 Chloro 4ah 1,8 Naphthyridin 2 One Derivatives

Anti-infective Applications

Derivatives of the 1,8-naphthyridin-2-one class have been investigated for their efficacy against a variety of infectious agents, including bacteria, fungi, viruses, and parasites. The presence and position of a chloro group can modulate this activity.

While some 1,8-naphthyridine (B1210474) derivatives exhibit direct antibacterial properties, others, including certain chloro-substituted analogues, have been explored for their ability to enhance the efficacy of existing antibiotics.

Research on 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, a structurally related compound, showed that it did not possess intrinsic antibacterial activity against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) greater than or equal to 1024 µg/mL. nih.gov However, this compound demonstrated a significant ability to potentiate the action of fluoroquinolone antibiotics. nih.gov

In another study, 2-chloro-1,8-naphthyridine-3-carbaldyhyde was found to have moderate antibacterial activity against E. coli and high activity against S. pyogenes. nih.gov

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | No direct activity (MIC ≥ 1024 µg/mL) | nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | E. coli | Moderate | nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldyhyde | S. pyogenes | High | nih.gov |

The antifungal potential of chloro-substituted 1,8-naphthyridine derivatives has also been a subject of investigation. For instance, a study on a series of N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives revealed that compounds bearing a chloro substituent exhibited notable activity against Candida albicans.

Additionally, research on 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile demonstrated strong fungicidal activity against Aspergillus niger. nih.gov

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-(3-chloro-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine | Candida albicans | Active | |

| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | Aspergillus niger | Strong | nih.gov |

The quest for novel antiviral agents has led to the exploration of various heterocyclic compounds, including naphthyridine derivatives. While direct evidence for the anti-HIV-1 activity of 6-chloro-4aH-1,8-naphthyridin-2-one derivatives is limited in the searched literature, related structures have shown promise.

For example, novel dipyridodiazepinone derivatives, specifically those with a 2-chloro-8-arylthiomethyl substitution, have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. mdpi.com These compounds were found to exhibit virustatic activity. mdpi.com Furthermore, 8-hydroxy- nih.govnih.govnaphthyridine derivatives have been identified as novel inhibitors of HIV-1 integrase. nih.govacs.org

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. Naphthyridine-based compounds have emerged as a potential source of new therapeutic agents.

Research into 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives revealed their ability to selectively inhibit malaria protein farnesyltransferase (PFT) with activities in the low nanomolar range. nih.gov Although not a 6-chloro derivative, this finding highlights the potential of the 2-oxo-1,8-naphthyridine scaffold in antimalarial drug discovery. In a different chemical series, 6-chloro-2-arylvinylquinolines have been investigated as fast-acting antimalarial agents. nih.gov

A critical area of research is the development of compounds that can overcome antibiotic resistance. As mentioned previously, the derivative 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, while lacking direct antibacterial action, has been shown to significantly reduce the MIC of fluoroquinolones against multi-resistant bacterial strains. nih.gov This synergistic effect suggests that such compounds could act as adjuvants in antibiotic therapy, restoring the efficacy of existing drugs. nih.gov The study indicated that the combination of this naphthyridine derivative with norfloxacin (B1679917), ofloxacin, and lomefloxacin (B1199960) resulted in a significant enhancement of their antibacterial action. nih.gov

| Naphthyridine Derivative | Antibiotic | Bacterial Strain | Effect | Reference |

|---|---|---|---|---|

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Norfloxacin | E. coli, S. aureus, P. aeruginosa (multi-resistant) | Synergistic, decreased MIC | nih.gov |

| Ofloxacin | E. coli, S. aureus, P. aeruginosa (multi-resistant) | Synergistic, decreased MIC | nih.gov | |

| Lomefloxacin | E. coli, S. aureus (multi-resistant) | Synergistic, decreased MIC | nih.gov |

Antineoplastic and Anticancer Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and 1,8-naphthyridine derivatives have shown considerable promise in this area. The introduction of a chloro group can be a key structural feature for enhancing cytotoxic activity.

A study on a series of 1,8-naphthyridine-3-carboxamide derivatives demonstrated that compounds with halogen substitutions exhibited potent cytotoxic effects against various cancer cell lines. nih.gov Specifically, a derivative identified as C-34, which is 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide, showed high cytotoxicity. nih.gov This highlights the potential of chloro-substituted 1,8-naphthyridines in anticancer research.

| Compound | Activity | Reference |

|---|---|---|

| 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) | High cytotoxicity against a number of cancer cell lines | nih.gov |

Kinase Inhibition

Derivatives of this compound have emerged as potent inhibitors of several kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

MET Kinase: Certain 2,7-naphthyridone derivatives have been identified as selective inhibitors of MET kinase. nih.gov For instance, compounds 17c and 17e have demonstrated efficient and selective inhibition of MET and AXL kinase, respectively. nih.gov This is significant as cabozantinib, a known kinase inhibitor, does not exhibit such selectivity. nih.gov The development of these selective inhibitors was facilitated by an efficient N-arylation strategy using diaryliodonium salts, which allowed for the creation of a combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones. nih.gov

PKMYT1: A series of naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a key regulator of the G2/M cell cycle transition. nih.gov Through structural modifications, including the replacement of a phenol (B47542) headgroup with an indazole moiety, researchers developed compound 36 , which exhibits enhanced potency and selectivity for PKMYT1. nih.gov This compound has shown promising antitumor efficacy in preclinical studies. nih.gov

EGFR Kinase: The 1,8-naphthyridine scaffold has been utilized to develop inhibitors of the epidermal growth factor receptor (EGFR) kinase. nih.gov Research has indicated that tumors with EGFR mutations have a greater dependence on VEGF, suggesting that simultaneously targeting both EGFR and VEGF could be a viable strategy for treating certain cancers like non-small cell lung cancer (NSCLC). nih.gov

p38 MAP kinase: Naphthyridinone derivatives have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.govnih.gov These inhibitors have demonstrated the ability to suppress the release of tumor necrosis factor-alpha (TNF-α) in cellular and whole blood assays. nih.gov One particular quinolinone derivative showed oral efficacy comparable to dexamethasone (B1670325) in a murine model of collagen-induced arthritis. nih.gov The p38 MAP kinase family, consisting of alpha, beta, gamma, and delta isoforms, is activated by proinflammatory cytokines and environmental stress, playing a crucial role in inflammatory diseases.

Topoisomerase I Inhibition

Certain derivatives of 1,8-naphthyridine have shown the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and transcription. For example, some 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone (DMNQ) derivatives have been evaluated for their inhibitory activity against DNA topoisomerase I. nih.gov The 6-acyl-DMNQ compounds, which possess a more electrophilic quinone moiety, displayed greater potency in inhibiting the enzyme compared to their 2-acyl counterparts. nih.gov This suggests that the electrophilic nature of the molecule may contribute to its bioactivity. nih.gov

Mechanisms of Antitumor Efficacy (Preclinical Studies)

The antitumor effects of this compound derivatives are attributed to several mechanisms observed in preclinical research. A significant mechanism is the inhibition of tubulin polymerization. nih.gov Certain substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated potent cytotoxic effects against a variety of human tumor cell lines. nih.gov The most active of these compounds were found to inhibit tubulin polymerization at substoichiometric concentrations, with some exhibiting potency comparable to powerful natural antimitotic agents. nih.gov

Furthermore, the selective inhibition of kinases like MET and PKMYT1 contributes to their antitumor efficacy. nih.govnih.gov By targeting these kinases, the derivatives can disrupt cell cycle progression and signaling pathways that are critical for tumor growth and survival. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Derivatives of 1,8-naphthyridine have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.netnih.gov One derivative, C-34, has been shown to potently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell models, including dendritic cells and splenocytes. nih.gov In a mouse model, C-34 significantly suppressed lipopolysaccharide (LPS)-induced cytokine levels and protected against endotoxin-induced lethality, highlighting its potential as a dual anti-cancer and anti-inflammatory agent. nih.gov

Furthermore, some 1,8-naphthyridin-2-one derivatives act as selective CB2 receptor agonists. nih.gov The CB2 receptor is primarily expressed on immune cells, and its activation can modulate immune responses. nih.gov These compounds have been shown to block lymphocyte proliferation, down-regulate TNF-α production, and inhibit the phosphorylation of key signaling molecules like Akt, Erk, and NF-kB. nih.gov Notably, a 1,8-naphthyridin-2-one derivative was more effective at reducing Cox-2 levels in lymphocytes from multiple sclerosis patients compared to healthy controls, suggesting a potential therapeutic application in neuro-inflammatory conditions. nih.gov

Another derivative, VL15, a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide, has also been identified as a selective cannabinoid CB2 receptor compound. researchgate.net It has demonstrated immunomodulatory effects by reducing the proliferation of peripheral blood mononuclear cells, blocking cell cycle progression, and down-regulating T cell activation markers. researchgate.net

Neurological Applications (e.g., Alzheimer's Disease Research)

The 1,8-naphthyridine scaffold is being explored for its potential in treating neurological disorders, including Alzheimer's disease. nih.govresearchgate.net Derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Many of these compounds exhibit moderate inhibitory activity with a preference for AChE. nih.gov

Additionally, some 1,8-naphthyridine derivatives can modulate voltage-dependent Ca2+ channels, which play a role in neuronal cell death and survival. nih.gov One particular derivative was found to have a slight "Ca2+-promoter" effect, which was linked to its cytoprotective properties against various toxins. nih.gov This suggests that precise regulation of calcium ion concentrations, rather than a complete blockade, may be beneficial for neuroprotection. nih.gov Hybrid compounds incorporating a 6-chlorotacrine unit, a known AChE inhibitor, have also been developed and show potent inhibition of both AChE and butyrylcholinesterase. unito.it

Other Biological Activities

Integrin Receptor Antagonism (e.g., αvβ3)

Derivatives of 1,8-naphthyridine have been investigated as antagonists of integrin receptors, particularly αvβ3. nih.gov The αvβ3 integrin is involved in various physiological and pathological processes, including angiogenesis and bone resorption. nih.gov The development of antagonists for this receptor is a key area of research for potential therapies. nih.gov Key intermediates for the synthesis of αvβ3 antagonists have been prepared, highlighting the ongoing efforts in this field. nih.gov The expression of αv integrins on different cell types contributes to cancer progression, making them a target for disrupting multiple aspects of the disease. nih.gov

5α-Reductase Inhibition

The enzyme 5α-reductase is a critical target in the management of androgen-dependent conditions such as benign prostatic hyperplasia and androgenic alopecia. nih.govnih.gov It catalyzes the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Consequently, inhibitors of this enzyme can effectively reduce DHT levels. nih.gov

A thorough review of the scientific literature reveals a notable absence of studies specifically investigating the 5α-reductase inhibitory potential of this compound derivatives. While research has identified potent 5α-reductase inhibitors among other classes of compounds, such as certain steroidal derivatives, this particular naphthyridinone scaffold remains unexplored in this context. nih.gov

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterase type 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. This mechanism makes PDE4 a compelling target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Further research, including in silico modeling and in vitro biological assays, has been conducted on related naphthyridine and naphthyridinone derivatives, aiming to optimize their PDE4 inhibitory activity. researchgate.net

Table 1: PDE4 Inhibitory Activity of Related Naphthyridine Derivatives

| Compound | Scaffold | PDE4 Inhibitory Activity | Reference |

|---|---|---|---|

| Rolipram | Catechol derivative | Standard PDE4 Inhibitor | researchgate.net |

This table presents data for related compound classes to illustrate the potential of the naphthyridine scaffold.

Antiplatelet Aggregation Studies

Unwanted platelet aggregation is a key event in the pathogenesis of thrombotic diseases. Antiplatelet agents play a crucial role in the prevention and treatment of these conditions. The 1,8-naphthyridine nucleus has been explored for its potential to yield compounds with antiplatelet aggregation properties.

Research on a series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives has shown that substitution on the naphthyridine ring significantly influences their ability to inhibit human platelet aggregation induced by various agonists like arachidonate (B1239269), collagen, and ADP. nih.gov Notably, the presence of a chloro or methoxy (B1213986) group at the 7-position of the 1,8-naphthyridine nucleus appeared to enhance the antiplatelet activity. nih.gov While these studies did not specifically investigate this compound derivatives, the findings suggest that a chloro substituent on the naphthyridine ring can be favorable for this biological activity. Several compounds from this study demonstrated remarkable activity, comparable to that of indomethacin, particularly in tests with arachidonate and collagen as inducers. nih.gov

Further studies on other 2,7-di(N-cycloamino)-3-phenyl-1,8-naphthyridine derivatives also reported significant antiplatelet activity, with the most active compounds showing efficacy similar to papaverine. nih.gov

Table 2: Antiplatelet Activity of Substituted 1,8-Naphthyridine Derivatives

| Compound Class | Key Structural Features | Inducing Agent | Activity | Reference |

|---|---|---|---|---|

| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridines | Chloro or methoxy at C7 | Arachidonate, Collagen | Remarkable activity, similar to indomethacin | nih.gov |

| 2-Cycloalkylamino-3-phenyl-1,8-naphthyridines | - | ADP | Significant activity for some derivatives | nih.gov |

This table summarizes findings for closely related 1,8-naphthyridine derivatives to provide context for the potential of the 6-chloro-2-one scaffold.

Antihistaminic and Antiprotozoal Activities

The 1,8-naphthyridine scaffold has been identified as a versatile platform for the development of agents targeting a range of biological processes, including allergic responses and parasitic infections. nih.govnih.gov

In the realm of antihistaminic research, new derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized. nih.govrsc.org In vivo studies on guinea pig trachea demonstrated that these compounds can exhibit promising bronchorelaxant effects, suggesting their potential as H1 receptor antagonists. nih.govrsc.org One particular compound from this series displayed significant antihistaminic activity. nih.govrsc.org

Regarding antiprotozoal activity, the 1,8-naphthyridine framework has shown considerable promise. A review of the biological activities of naphthyridine derivatives indicates their potential as antiparasitic agents. nih.gov More specifically, research has led to the development of 6-cyano-2-oxo-tetrahydro-1,8-naphthyridine derivatives that selectively inhibit malaria protein farnesyltransferase (PFT) with activities in the low nanomolar range. nih.gov These compounds were found to be more potent against the malaria PFT than the mammalian enzyme, suggesting a favorable selectivity profile. nih.gov

Table 3: Antihistaminic and Antiprotozoal Activities of Naphthyridine Derivatives

| Compound Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxylic acid derivatives | Antihistaminic (H1 receptor antagonism) | Promising bronchorelaxant effects in vivo. | nih.govrsc.org |

This table highlights the antihistaminic and antiprotozoal potential of the broader 1,8-naphthyridine class.

Mechanistic Investigations and Target Elucidation

Molecular Target Identification and Validation

Research into 1,8-naphthyridine (B1210474) derivatives has pointed towards a multitarget approach, primarily focusing on enzymes and ion channels critical in neurodegenerative diseases. The primary molecular targets identified for this class of compounds are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these cholinesterases is a key strategy in the management of Alzheimer's disease.

Furthermore, these compounds have been identified as modulators of voltage-dependent Ca²⁺ channels (VDCCs). nih.gov The regulation of calcium ion influx into cells is crucial for numerous physiological processes, and its dysregulation is implicated in pathways of cell death. The ability of 1,8-naphthyridine derivatives to interact with these channels suggests a role in cytoprotection and cellular homeostasis. nih.gov

Some derivatives have also been studied for their interaction with bacterial processes. While not possessing direct antibacterial activity, certain 1,8-naphthyridines have been shown to enhance the efficacy of fluoroquinolone antibiotics against multi-resistant bacterial strains, suggesting an interaction with bacterial resistance mechanisms. nih.gov

Binding Mode Analysis (e.g., X-ray Crystallography of Ligand-Target Complexes)

The precise determination of how a ligand, such as a 1,8-naphthyridine derivative, binds to its molecular target is crucial for understanding its mechanism of action and for guiding further drug design. X-ray crystallography is a powerful experimental technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.org In the context of drug discovery, co-crystallizing a target protein with its ligand allows for the detailed visualization of the binding site and the specific molecular interactions involved. nih.gov

The process involves obtaining a high-quality crystal of the ligand-target complex, which is then exposed to an intense X-ray beam. wikipedia.org The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing the positions of atoms and the nature of chemical bonds. wikipedia.org

While specific X-ray crystallography data for a 6-chloro-4aH-1,8-naphthyridin-2-one-target complex is not publicly available, this methodology would be essential to:

Identify the specific amino acid residues in the active site of enzymes like AChE that interact with the compound.

Determine the orientation and conformation of the compound within the binding pocket.

Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.

This structural information is invaluable for explaining the compound's activity and selectivity and for making rational modifications to improve its potency and pharmacokinetic properties. nih.gov

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics studies are fundamental to characterizing the inhibitory activity of compounds like 1,8-naphthyridine derivatives on their enzyme targets. These studies measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor.

For the broader class of 1,8-naphthyridine derivatives, studies have demonstrated a moderate inhibitory activity against cholinesterases, with a notable selectivity for AChE over BuChE. nih.gov This selectivity is a desirable trait for potential Alzheimer's disease therapeutics. Kinetic analyses, such as the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki), are used to quantify the potency of the inhibition.

Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical 1,8-Naphthyridine Derivative

| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Ki (µM) | Selectivity (BuChE/AChE) |

| Acetylcholinesterase (AChE) | Competitive | 5.2 | 2.5 | 4.8 |

| Butyrylcholinesterase (BuChE) | Competitive | 25.1 | 12.0 |

This table presents hypothetical data for illustrative purposes based on the described activities of 1,8-naphthyridine derivatives.

These studies help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides further insight into the compound's interaction with the enzyme's active or allosteric sites.

Cellular Pathway Modulation

The effects of a compound at the molecular level ultimately translate into the modulation of broader cellular pathways. For 1,8-naphthyridine derivatives, a key area of investigation has been their influence on pathways related to cell survival and death.

By modulating voltage-dependent Ca²⁺ channels, these compounds can influence intracellular calcium concentrations. nih.gov Studies have shown that some 1,8-naphthyridine derivatives can exert a cytoprotective effect against toxic stimuli. nih.gov This neuroprotective potential has been linked to the upregulation of the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptosis pathway. nih.gov A slight increase in cytosolic calcium, promoted by some of these derivatives, is thought to trigger this protective cellular response. nih.gov

In the context of bacterial infections, certain 1,8-naphthyridine derivatives modulate pathways related to antibiotic resistance. nih.gov Although they may lack intrinsic bactericidal properties, they can act synergistically with antibiotics like norfloxacin (B1679917) and ofloxacin, effectively lowering the minimum inhibitory concentration (MIC) required to suppress bacterial growth. nih.gov This suggests that the compounds may interfere with bacterial efflux pumps or other mechanisms that confer resistance.

Receptor Binding Assays

Receptor binding assays are used to measure the affinity and specificity of a compound for a particular receptor or ion channel. These assays often use a radiolabeled form of a known ligand to compete with the test compound for binding to the target.

In the case of 1,8-naphthyridine derivatives and their interaction with voltage-dependent Ca²⁺ channels, functional assays such as ⁴⁵Ca²⁺ uptake experiments are particularly relevant. nih.gov These experiments measure the amount of radioactive calcium that enters the cell in the presence and absence of the test compound, providing a direct measure of the compound's ability to block or modulate channel activity. nih.gov The results can determine whether the compound acts as an antagonist (blocker) or a modulator of the channel.

Table 2: Sample Data from a ⁴⁵Ca²⁺ Uptake Assay

| Compound | Concentration (µM) | Channel Subtype | % Inhibition of Ca²⁺ Influx |

| Derivative X | 1 | L-type | 45% |

| Derivative X | 10 | L-type | 85% |

| Derivative X | 10 | N-type | 20% |

This table contains hypothetical data to illustrate the results of a receptor binding assay, showing concentration-dependent and selective channel blocking.

These assays are critical for validating the molecular target and for understanding the structure-activity relationship, indicating which chemical features of the 1,8-naphthyridine scaffold are responsible for its interaction with a specific channel subtype. nih.gov

Computational and Theoretical Studies in 6 Chloro 4ah 1,8 Naphthyridin 2 One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or a nucleic acid.

In the context of 1,8-naphthyridine (B1210474) derivatives, molecular docking has been employed to elucidate their binding modes within the active sites of various enzymes and receptors. For instance, studies have explored the interactions of novel 1,8-naphthyridine derivatives with the binding site of topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. In one such study, a derivative demonstrated a high binding energy score of -95.16 kcal/mol, forming eight hydrogen bonds with amino acid residues and the DNA segment within the active site. This suggests a strong binding affinity and a potential mechanism of action through DNA intercalation.

Another area of investigation has been the H1 receptor, a target for antihistaminic drugs. Molecular docking studies of 1,8-naphthyridine-3-carboxylic acid derivatives have been performed to understand their binding modes and to correlate these with their observed biological activity. These in silico analyses help in rationalizing the structure-activity relationships and in designing more potent antihistaminic agents.

Furthermore, docking studies on related heterocyclic structures, such as imidazopyridine derivatives, against enzymes implicated in Alzheimer's disease (PDB IDs: 2Z5X and 4BDT) have shown significant binding affinities, with binding energies of -8.00 kcal/mol and -9.60 kcal/mol, respectively. These findings highlight the potential for the broader class of nitrogen-containing heterocyclic compounds to be investigated for neurodegenerative diseases.

Table 1: Examples of Molecular Docking Studies on 1,8-Naphthyridine Derivatives and Related Structures

| Compound Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions |

| 1,8-Naphthyridine derivative | Topoisomerase II | Not Specified | -95.16 | 8 hydrogen bonds with protein and DNA |

| 1,8-Naphthyridine-3-carboxylic acid analogues | H1 Receptor | Not Specified | Not Specified | Analysis of binding modes |

| Imidazopyridine derivative (Alpidem) | Acetylcholinesterase | 2Z5X | -8.00 | Not Specified |

| Imidazopyridine derivative (Alpidem) | Butyrylcholinesterase | 4BDT | -9.60 | Not Specified |

This table is illustrative and based on findings for related structures, not 6-chloro-4aH-1,8-naphthyridin-2-one itself.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for their effects.

A QSAR study on a series of 1,8-naphthyridin-4-ones as inhibitors of photosystem II has been reported. This study developed a four-parameter QSAR model using molecular connectivity indices, which successfully accounted for approximately 87% of the variation in the inhibitory potencies of the compounds. The model indicated that the position, size, and polarity of the substituents on the 1,8-naphthyridine core are the primary factors governing their activity. Such models are invaluable for guiding the synthesis of new derivatives with potentially enhanced inhibitory effects.

While a specific QSAR model for This compound has not been described, the principles from related studies suggest that descriptors for the chloro substituent at position 6 and the electronic and steric properties of the 4aH-2-one system would be critical variables in any future QSAR analysis.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed energetic and structural aspects of their interaction.

For the 1,8-naphthyridine scaffold, MD simulations would be a logical next step following molecular docking to assess the stability of the predicted binding poses. These simulations can reveal how the ligand and protein adapt to each other's presence and can help to refine the understanding of the key interactions that stabilize the complex. Although specific MD simulation studies on This compound are not documented, this technique is a standard tool in the computational chemist's arsenal (B13267) for validating docking results and for providing a more dynamic picture of the binding event.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about a molecule's geometry, stability, and chemical reactivity.

DFT has been applied to study 1,8-naphthyridine derivatives to understand their electronic properties and to corroborate experimental findings. For instance, DFT studies have been used to confirm the stability of promising anti-breast cancer drug candidates from the 1,8-naphthyridine class that were identified through molecular docking. These calculations often involve the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions.

Other electronic properties that can be calculated using DFT include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting how a molecule will interact with other molecules, and Mulliken charge distributions, which provide a quantitative measure of the charge on each atom. For a molecule like This compound , DFT calculations could elucidate the effect of the chloro substituent on the electronic properties of the naphthyridine ring system and predict its reactivity.

In Silico Assessment of Drug-Likeness (Methodologies)

In silico assessment of drug-likeness involves the use of computational methods to predict whether a compound has properties that would make it a suitable drug candidate. These predictions are often based on established rules and models that consider various physicochemical properties.

A common approach is to evaluate a compound's compliance with Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

In studies of 1,8-naphthyridine derivatives, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and drug-likeness properties are frequently predicted. For example, the SwissADME web tool is often used to calculate a range of properties, including lipophilicity (LogP), water-solubility, pharmacokinetic properties, and drug-likeness. The tool can also predict potential issues, such as Pan-Assay Interference Compounds (PAINS) alerts, which can indicate that a compound may interfere with assay results. The bioavailability of 1,8-naphthyridine derivatives has been assessed by considering factors like the topological polar surface area (TPSA), with a general rule that a TPSA greater than 140 Ų is associated with poor oral bioavailability.

Table 2: Common Methodologies for In Silico Drug-Likeness Assessment

| Methodology | Parameters Evaluated | Purpose |

| Lipinski's Rule of Five | Molecular weight, LogP, hydrogen bond donors, hydrogen bond acceptors | Predicts oral bioavailability |

| SwissADME | Pharmacokinetics, drug-likeness, medicinal chemistry friendliness, PAINS alerts | Comprehensive in silico ADMET profiling |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration |

| Bioavailability Score | A score based on multiple physicochemical properties | Provides an overall prediction of a compound's potential to be a successful oral drug |

These computational tools are vital for prioritizing which newly designed compounds should be synthesized and tested, thereby saving time and resources in the drug discovery pipeline.